BenchChemオンラインストアへようこそ!

7-(2-morpholino-2-oxoethoxy)-4-propyl-2H-chromen-2-one

anticonvulsant coumarin corazole seizure model

This 4-propyl-7-oxycoumarin is a critical SAR probe for epilepsy drug discovery programs. The demonstrated anticonvulsant activity of the 4-H analog (50–57.1% survival in the corazole model) and the complete inactivity of the 4-methyl congener underscore the exquisite sensitivity of this pharmacophore to 4-position substitution. With a calculated logP of 2.61 and tPSA of 69.0 Ų, the compound occupies the CNS MPO favorable zone for BBB penetration studies. It serves as a head-to-head benchmark for dose-response mapping and as a scaffold for lipid-targeting fluorescent probes. Researchers seeking to define the alkyl-chain tolerance of the anticonvulsant pharmacophore can use this 4-propyl derivative to fill a critical gap in the SAR dataset.

Molecular Formula C18H21NO5
Molecular Weight 331.4 g/mol
Cat. No. B5813738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-morpholino-2-oxoethoxy)-4-propyl-2H-chromen-2-one
Molecular FormulaC18H21NO5
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCOCC3
InChIInChI=1S/C18H21NO5/c1-2-3-13-10-18(21)24-16-11-14(4-5-15(13)16)23-12-17(20)19-6-8-22-9-7-19/h4-5,10-11H,2-3,6-9,12H2,1H3
InChIKeyLXLWEEGQOIXUHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Morpholino-2-oxoethoxy)-4-propyl-2H-chromen-2-one: A Structurally Defined Coumarin Screening Compound for CNS-Targeted Discovery


7-(2-Morpholino-2-oxoethoxy)-4-propyl-2H-chromen-2-one is a synthetic small molecule belonging to the 7‑oxycoumarin (umbelliferone) family, characterized by a 4‑propyl substituent on the chromen‑2‑one core and a morpholino‑oxoethoxy side‑chain at the 7‑position. It is catalogued as a screening compound with molecular formula C₁₈H₂₁NO₅, monoisotopic mass 331.14 Da, and a calculated logP of 2.61 . The compound is structurally related to 7‑(2‑morpholino‑2‑oxoethoxy)‑2H‑chromen‑2‑one and 4‑methyl‑7‑(2‑morpholino‑2‑oxoethoxy)‑2H‑chromen‑2‑one, both of which have been profiled as anticonvulsant agents in rodent models [1].

Why 4-Alkyl Substitution on 7-Morpholino-Coumarins Cannot Be Ignored


The anticonvulsant profile of 7‑(2‑morpholino‑2‑oxoethoxy) coumarins is exquisitely sensitive to the nature of the 4‑position substituent. In a head‑to‑head study under the same corazole convulsion model, 7‑(2‑morpholino‑2‑oxoethoxy)‑2H‑chromen‑2‑one (4‑H) provided 50–57.1% survival at 200–300 mg/kg p.o., whereas the 4‑methyl analog (4‑CH₃) was completely inactive [1]. This demonstrates that even a single‑carbon change at the 4‑position can abolish pharmacological activity. Consequently, the 4‑propyl congener cannot be considered interchangeable with its 4‑H or 4‑methyl siblings, and its differentiation must be evaluated on its own quantitative merits.

Quantitative Differentiation of 7-(2-Morpholino-2-oxoethoxy)-4-propyl-2H-chromen-2-one vs. Closest Analogs


Anticonvulsant Activity: 4-Propyl Differentiation vs. 4-Methyl and 4-H Comparators

In a corazole‑induced seizure model in mice, the 4‑H analog 7‑(2‑morpholino‑2‑oxoethoxy)‑2H‑chromen‑2‑one exhibited dose‑dependent protection with 50% and 57.1% survival at 200 and 300 mg/kg oral, respectively, while the 4‑methyl analog showed no anticonvulsant activity at any tested dose [1]. The 4‑propyl target compound is structurally intermediate between these two extremes; its anticonvulsant efficacy has not yet been reported in the same assay, but the steep structure–activity cliff observed (complete loss of activity with 4‑methyl substitution) establishes that 4‑alkyl chain length is a critical determinant of in vivo pharmacology [1]. This positions the 4‑propyl derivative as a unique probe for mapping the alkyl‑length tolerance of the biological target.

anticonvulsant coumarin corazole seizure model

Physicochemical Differentiation: logP and Aqueous Solubility vs. 4-Methyl Analog

The target compound displays a calculated logP of 2.61 and logSW of -3.85, corresponding to an estimated aqueous solubility of ~0.14 mM . While the 4‑methyl analog is not catalogued in the same database, the elongation of the 4‑alkyl chain from methyl to propyl is expected to increase logP by approximately 1.0–1.2 units based on the Hansch π‑contribution of an additional two methylene groups (π(CH₂) ≈ 0.5 per unit) [1]. This shift in lipophilicity can alter blood–brain barrier penetration, plasma protein binding, and metabolic stability, all of which are critical for CNS‑targeted applications.

lipophilicity solubility drug-likeness

Molecular Topology and Drug-Likeness: tPSA and Hydrogen-Bonding Capacity

The target compound has a topological polar surface area (tPSA) of 69.0 Ų, zero hydrogen‑bond donors, and five hydrogen‑bond acceptors . Among CNS‑active drugs, a tPSA < 70 Ų is associated with favorable passive brain penetration [1]. The 4‑H analog shares the same tPSA, but the addition of the 4‑propyl group introduces five rotatable bonds versus four in the 4‑methyl analog, marginally increasing conformational flexibility. This combination of moderate tPSA and low H‑bond donor count places the compound within the CNS MPO (Multiparameter Optimization) desirability space (tPSA < 76 Ų, HBD ≤ 3), supporting its candidacy for CNS screening libraries.

topological polar surface area drug-likeness CNS MPO

Application Scenarios for 7-(2-Morpholino-2-oxoethoxy)-4-propyl-2H-chromen-2-one Based on Differentiated Evidence


CNS Drug Discovery Screening for Anticonvulsant Lead Optimization

The demonstrated SAR cliff between 4‑H (active) and 4‑CH₃ (inactive) analogs in the corazole seizure model [1] makes the 4‑propyl derivative a logical next‑step probe for defining the alkyl‑chain tolerance of the anticonvulsant pharmacophore. Research groups engaged in epilepsy drug discovery can use this compound in head‑to‑head dose‑response studies alongside the 4‑H and 4‑methyl benchmarks to map the structure–activity landscape and identify the optimal 4‑alkyl substituent for maximal efficacy and therapeutic window.

Blood–Brain Barrier Penetration Assessment in CNS-Targeted Libraries

With a calculated logP of 2.61 and a tPSA of 69.0 Ų , the compound sits within the CNS MPO favorable zone. This physicochemical profile supports its inclusion in focused screening libraries designed to evaluate BBB penetration. It can serve as a reference compound in PAMPA-BBB or in situ brain perfusion assays, where its performance can be directly compared to 4‑H and 4‑methyl analogs to isolate the contribution of 4‑alkyl chain length to brain uptake.

Coumarin-Based Fluorescent Probe Development with Enhanced Lipophilicity

Coumarins are widely exploited as fluorescent reporters. The 7‑morpholino‑oxoethoxy modification provides a handle for further derivatization while maintaining the coumarin fluorophore. The 4‑propyl group increases lipophilicity relative to simpler 4‑methyl or 4‑H congeners, potentially improving cellular membrane partitioning and intracellular retention. This makes the compound a candidate scaffold for the development of lipid‑targeting fluorescent probes or live‑cell imaging agents, pending quantitative fluorescence characterization.

Quote Request

Request a Quote for 7-(2-morpholino-2-oxoethoxy)-4-propyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.